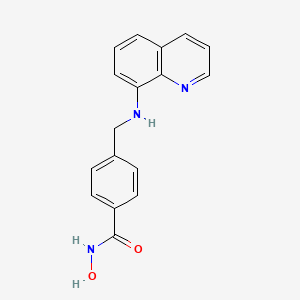
Clavatadine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavatadine B is a marine natural product isolated from the sponge Suberea clavata, found in the Great Barrier ReefThis compound has attracted significant attention due to its biological activity, particularly its role as a selective inhibitor of human blood coagulation factor XIa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of clavatadine B involves a convergent approach that utilizes early-stage guanidinylation. The synthesis begins with the preparation of key intermediates derived from L-tyrosine and butane-1,4-diamine. These intermediates undergo amide coupling to form the core structure of this compound. The final steps involve global deprotection to yield the target compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most production is carried out in research laboratories using the synthetic routes described above.
Analyse Des Réactions Chimiques
Types of Reactions
Clavatadine B undergoes various chemical reactions, including:
Oxidation: The brominated phenol group can be oxidized under specific conditions.
Reduction: The oxime functionality can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or amines.
Applications De Recherche Scientifique
Clavatadine B has several scientific research applications:
Chemistry: Used as a model compound for studying brominated marine natural products.
Biology: Investigated for its role in marine chemical ecology and its interactions with marine organisms.
Mécanisme D'action
Clavatadine B exerts its effects by selectively inhibiting human blood coagulation factor XIa. The compound binds to the active site of the enzyme, preventing the conversion of factor XI to its active form, which is essential for the blood coagulation cascade. This inhibition reduces the likelihood of excessive clot formation (thrombosis) while allowing normal coagulation to occur .
Comparaison Avec Des Composés Similaires
Clavatadine B is part of a family of compounds that includes clavatadine A, clavatadine C, clavatadine D, and clavatadine E. These compounds share similar structural features but differ in their biological activities and specific functional groups. For example:
Clavatadine A: Potent inhibitor of human blood coagulation factor XIa, similar to this compound.
Clavatadine C: Exhibits cytotoxic activity against various cancer cell lines.
Clavatadine D and E: Show activity against different types of human brain tumors.
This compound is unique due to its specific inhibition of human blood coagulation factor XIa, making it a promising lead compound for developing new anticoagulant drugs.
Propriétés
Formule moléculaire |
C14H19Br2N5O4 |
|---|---|
Poids moléculaire |
481.14 g/mol |
Nom IUPAC |
[2-(2-amino-2-oxoethyl)-3,5-dibromo-4-hydroxyphenyl] N-[4-(diaminomethylideneamino)butyl]carbamate |
InChI |
InChI=1S/C14H19Br2N5O4/c15-8-6-9(7(5-10(17)22)11(16)12(8)23)25-14(24)21-4-2-1-3-20-13(18)19/h6,23H,1-5H2,(H2,17,22)(H,21,24)(H4,18,19,20) |
Clé InChI |
AAAZGBHLLCPNHK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)O)Br)CC(=O)N)OC(=O)NCCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-5,11-dihydro-5-propyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B10821675.png)
![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821683.png)

![N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821688.png)
![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)


![2-[(4R,5S,7R,8R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821710.png)




![3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)
![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
